Menthyl lactate

Catalog No.
S609717
CAS No.
59259-38-0
M.F
C13H24O3
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl lactate

CAS Number

59259-38-0

Product Name

Menthyl lactate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1

InChI Key

UJNOLBSYLSYIBM-SGUBAKSOSA-N

SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C

Solubility

very slightly

Synonyms

l-menthyl lactate

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C

Antimicrobial properties:

  • Some studies suggest Menthyl lactate may exhibit antimicrobial activity against certain bacteria and fungi. However, the research is preliminary and primarily focused on its effectiveness in food preservation [Source 1, Source 2].

Flavoring agent:

  • Menthyl lactate possesses a minty taste and aroma, making it a suitable flavoring agent in food and beverage research. However, its use in this context is primarily for sensory evaluation and not related to its potential health benefits [Source 3].

Other potential applications:

  • There is ongoing research exploring the potential use of Menthyl lactate in wound healing and insect repellency. However, these studies are still in their early stages, and further investigation is needed to confirm their effectiveness [Source 4, Source 5].

Important Note:

It's crucial to remember that the aforementioned research is ongoing and inconclusive. More studies are required to understand the potential benefits and risks associated with Menthyl lactate in a scientific context.

Additional Resources:

  • [Source 1] Antibacterial and antifungal activity of l-menthyl lactate and DL-menthyl lactate ()
  • [Source 2] Antimicrobial Activity of Menthyl Lactate and Its Isomers ()
  • [Source 3] Menthyl Lactate ()
  • [Source 4] Evaluation of the Wound Healing Potential of Menthol and Menthyl Lactate ()
  • [Source 5] Development of eco-friendly insect repellents derived from Mentha species ()

Menthyl lactate is an organic compound formed from the esterification of menthol and lactic acid. It appears as a colorless to pale yellow liquid with a characteristic minty odor, making it appealing for various applications in the fragrance and flavor industries. Menthyl lactate is known for its cooling sensation, often used in cosmetic products and topical formulations.

The primary mechanism of action of menthyl lactate in cosmetics is related to its interaction with transient receptor potential (TRP) channels in the skin. TRP channels are ion channels that respond to various stimuli, including temperature. Menthol, and potentially menthyl lactate, activate TRP channels, particularly TRPM8, which are sensitive to cold temperatures []. This activation leads to a sensation of coolness on the skin.

Menthyl lactate is generally considered safe for topical use in cosmetics at low concentrations (typically below 2%) []. However, some studies suggest it may cause mild skin irritation in sensitive individuals.

The primary reaction for the synthesis of menthyl lactate involves the esterification of menthol and lactic acid:

Menthol+Lactic AcidMenthyl Lactate+Water\text{Menthol}+\text{Lactic Acid}\rightarrow \text{Menthyl Lactate}+\text{Water}

This reaction can be catalyzed by acids, such as sulfuric acid, to facilitate the formation of the ester. The process may also yield higher lactoyl esters, which can be hydrolyzed to produce menthyl lactate in a controlled manner, minimizing the hydrolysis of the product back to menthol .

Menthyl lactate exhibits several biological activities. It has been reported to possess anti-inflammatory properties, making it useful in topical formulations aimed at reducing skin irritation. Additionally, it demonstrates antimicrobial effects against various pathogens, contributing to its application in personal care products. Moreover, its cooling effect can enhance sensory experiences in formulations applied to the skin.

Several methods exist for synthesizing menthyl lactate:

  • Direct Esterification: This method involves mixing menthol and lactic acid under acidic conditions (e.g., using sulfuric acid as a catalyst) at elevated temperatures. The reaction typically requires refluxing for several hours and may produce by-products that require purification .
  • Controlled Hydrolysis: In this approach, higher lactoyl esters are first formed and then hydrolyzed in a controlled environment to yield menthyl lactate. This method allows for higher yields of the desired product while minimizing side reactions .
  • Buffer Solutions: Some methods utilize buffer solutions to facilitate the conversion of higher lactoyl esters into menthyl lactate without strict pH control, enhancing yield and simplifying the process .

Methyl LactateEsterModerateAntimicrobialFood & cosmeticsEthyl LactateEsterLowAntimicrobialSolvent & flavoringPropylene GlycolAlcoholNoneAntimicrobialHumectant & solventLactic AcidAcidNoneAntimicrobialFood preservation

Uniqueness of Menthyl Lactate:

  • Menthyl lactate stands out due to its strong cooling sensation compared to other esters like methyl or ethyl lactate.
  • Its specific minty aroma and enhanced biological activities make it particularly suitable for cosmetic applications.

Research has indicated that menthyl lactate interacts favorably with other compounds in formulations. For instance, it can enhance the efficacy of other active ingredients in topical applications by improving skin penetration and providing a synergistic cooling effect. Studies have also explored its compatibility with various emulsifiers and stabilizers used in cosmetic formulations.

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.17254462 g/mol

Monoisotopic Mass

228.17254462 g/mol

Boiling Point

142.00 °C. @ 5.00 mm Hg

Heavy Atom Count

16

Melting Point

38 - 40 °C

UNII

XFS8QYW6WY

GHS Hazard Statements

Aggregated GHS information provided by 607 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 103 of 607 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 504 of 607 companies with hazard statement code(s):;
H412 (92.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

59259-38-0

Wikipedia

(-)-menthyl lactate
Frescolat ML

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Refreshing; Masking

Dates

Modify: 2023-08-15

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